molecular formula C12H13Cl2N3O3 B12774873 ethyl N-[N-[2-(2,6-dichlorophenyl)acetyl]carbamimidoyl]carbamate

ethyl N-[N-[2-(2,6-dichlorophenyl)acetyl]carbamimidoyl]carbamate

Cat. No.: B12774873
M. Wt: 318.15 g/mol
InChI Key: NWKJFUNUXVXYGE-UHFFFAOYSA-N
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Description

Ethyl N-[N-[2-(2,6-dichlorophenyl)acetyl]carbamimidoyl]carbamate is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a dichlorophenyl group, which imparts specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[N-[2-(2,6-dichlorophenyl)acetyl]carbamimidoyl]carbamate typically involves the following steps:

    Formation of the dichlorophenylacetyl intermediate: This step involves the reaction of 2,6-dichlorophenylacetic acid with a suitable reagent to form the corresponding acyl chloride.

    Carbamimidoylation: The acyl chloride is then reacted with a carbamimidoylating agent to introduce the carbamimidoyl group.

    Esterification: The final step involves the esterification of the resulting intermediate with ethanol to form the ethyl carbamate derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[N-[2-(2,6-dichlorophenyl)acetyl]carbamimidoyl]carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dichlorophenyl group can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl N-[N-[2-(2,6-dichlorophenyl)acetyl]carbamimidoyl]carbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects and pharmacological properties.

    Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of ethyl N-[N-[2-(2,6-dichlorophenyl)acetyl]carbamimidoyl]carbamate involves its interaction with specific molecular targets. The dichlorophenyl group may interact with enzymes or receptors, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl N-[2-(2,6-dichlorophenoxy)acetyl]carbamate: This compound has a similar structure but with a phenoxy group instead of a phenyl group.

    Ethyl N-[N-[2-(2,4-dichlorophenyl)acetyl]carbamimidoyl]carbamate: This compound differs in the position of the chlorine atoms on the phenyl ring.

Uniqueness

Ethyl N-[N-[2-(2,6-dichlorophenyl)acetyl]carbamimidoyl]carbamate is unique due to its specific dichlorophenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H13Cl2N3O3

Molecular Weight

318.15 g/mol

IUPAC Name

ethyl (NE)-N-[amino-[[2-(2,6-dichlorophenyl)acetyl]amino]methylidene]carbamate

InChI

InChI=1S/C12H13Cl2N3O3/c1-2-20-12(19)17-11(15)16-10(18)6-7-8(13)4-3-5-9(7)14/h3-5H,2,6H2,1H3,(H3,15,16,17,18,19)

InChI Key

NWKJFUNUXVXYGE-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)/N=C(\N)/NC(=O)CC1=C(C=CC=C1Cl)Cl

Canonical SMILES

CCOC(=O)N=C(N)NC(=O)CC1=C(C=CC=C1Cl)Cl

Origin of Product

United States

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